molecular formula C195H300N56O56S1 B1578861 [Arg22] b-Amyloid (1-40)

[Arg22] b-Amyloid (1-40)

Número de catálogo: B1578861
Peso molecular: 4357.0
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[Arg22] b-Amyloid (1-40) is a synthetic analog of the native Amyloid-β 1-40 (Aβ40) peptide, a primary component of amyloid plaques found in the brains of individuals with Alzheimer's disease (AD) . In this variant, the native glutamic acid residue at position 22 is substituted with an arginine (E22R). This modification is of significant research interest for investigating the mechanisms of familial Alzheimer's disease, as mutations in the Aβ sequence around this residue (such as the Arctic E22G mutation) are known to drastically alter the peptide's aggregation kinetics and fibril structure . This peptide is invaluable for studying the early stages of amyloid fibrillogenesis, the structural determinants of Aβ toxicity, and the molecular pathways that lead from soluble monomers to neurotoxic oligomers and fibrils . Researchers can use [Arg22] b-Amyloid (1-40) to explore how specific point mutations affect the aggregation pathway, the stability of soluble oligomers, and the resulting cellular dysfunction in in vitro and in vivo models. The peptide's behavior can be characterized using techniques such as Thioflavin-T fluorescence assays, NMR spectroscopy, and electron microscopy to illuminate structural and kinetic differences compared to the wild-type peptide . Understanding these mechanisms is crucial for developing targeted therapeutics aimed at inhibiting the aggregation of amyloid-beta peptides or neutralizing their toxic species. This product is supplied with detailed quality control data to ensure batch-to-batch consistency and is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Propiedades

Fórmula molecular

C195H300N56O56S1

Peso molecular

4357.0

Secuencia

DAEFRHDSGYEVHHQKLVFFARDVGSNKGAIIGLMVGGVV

Origen del producto

United States

Comparación Con Compuestos Similares

Aggregation Kinetics and Structural Polymorphism

A. Wild-Type Aβ(1-40) vs. Aβ(1-42):

  • Aggregation Propensity : Aβ(1-42) aggregates faster and forms more stable fibrils than Aβ(1-40) due to its hydrophobic C-terminal residues (Ile41 and Ala42) .
  • Structural Differences : Solid-state NMR reveals Aβ(1-40) fibrils have disordered N-termini (residues 1–10), two β-strands (residues 12–24 and 30–40), and a bend at residues 25–27. Aβ(1-42) fibrils exhibit enhanced protection at Gly37–Val40, suggesting tighter packing .
Property Aβ(1-40) Aβ(1-42)
Aggregation Rate Slower Faster
Fibril Stability Moderate High
C-terminal Structure Less protected (Gly37–Val40) Highly ordered
Dominant Pathological Role Cerebral amyloid angiopathy Senile plaques

B. [Arg22] Aβ(1-40) vs. Other Position 22 Mutants :

  • Arctic Mutation (E22G) : Reduces 4G8 antibody binding and increases protofibril formation, enhancing toxicity.
  • A2V/A2T Mutants : A2V Aβ(1-40) shows accelerated aggregation, while A2T Aβ(1-40) has kinetics similar to wild-type (WT). Mixtures of mutant and WT Aβ exhibit intermediate aggregation rates .
  • [Arg22] Aβ(1-40) : The E22R substitution introduces a positively charged residue, likely disrupting the D23–K28 salt bridge critical for fibril stability . This may reduce fibril density or promote alternative aggregation pathways.

Toxicity Mechanisms

A. Channel Formation :

  • WT Aβ(1-40) forms cation-selective ion channels in lipid bilayers, causing dysregulated calcium influx and neuronal toxicity .

B. Oxidative Stress :

  • WT Aβ(1-40) induces mitochondrial DNA damage and oxidative injury in neurons .
  • Comparative Data: No direct studies on [Arg22] Aβ(1-40), but charge-altering mutations (e.g., E22G) exacerbate oxidative stress by enhancing oligomer stability .

Disease Associations

  • Cerebral Amyloid Angiopathy (CAA) : Soluble Aβ(1-40) levels correlate with CAA severity, while Aβ(1-42) dominates parenchymal plaques .
  • [Arg22] Aβ(1-40) : Likely influences vascular deposition due to altered solubility. Similar to the Dutch mutation (E22Q), which increases Aβ’s vasoactivity, E22R may enhance vascular toxicity .

Key Research Findings

Aggregation Modulation :

  • Aβ(1-40) mutants (A2V, A2T) show divergent aggregation profiles, with A2V accelerating and A2T resembling WT kinetics .
  • Structural studies suggest [Arg22] Aβ(1-40) may form less compact fibrils due to disrupted D23–K28 interactions .

Therapeutic Targeting :

  • Compounds like EP67 reduce Aβ levels but also modulate β-adrenergic and GABAergic pathways, suggesting multi-target approaches are needed .
  • Benzofurane analogues of donepezil exhibit Aβ(1-40) disaggregation activity, highlighting structure-activity relationships for drug design .

Data Tables

Table 1: Aggregation Kinetics of Aβ Variants

Aβ Variant Aggregation Rate (Relative to WT) Fibril Stability Key Structural Feature
WT Aβ(1-40) 1.0x Moderate Disordered N-terminus
Aβ(1-42) 3.5x High Ordered C-terminus
A2V Aβ(1-40) 2.0x Low Accelerated nucleation
[Arg22] Aβ(1-40) * ~0.8x (Predicted) Moderate Disrupted D23–K28 bridge

Table 2: Pathological Roles of Aβ Peptides

Aβ Variant Primary Pathology Associated Mutation Key Reference
Aβ(1-40) Cerebral amyloid angiopathy Dutch (E22Q)
Aβ(1-42) Senile plaques Arctic (E22G)
[Arg22] Aβ(1-40) * Vascular toxicity (Predicted) E22R Inferred from

Métodos De Preparación

Solid-Phase Peptide Synthesis (SPPS) of [Arg22] β-Amyloid (1-40)

The predominant approach for preparing β-Amyloid peptides, including [Arg22] β-Amyloid (1-40), is solid-phase peptide synthesis (SPPS), which allows for precise sequence assembly and incorporation of modifications such as the Arg22 substitution.

  • Boc/Bzl and Fmoc/tBu SPPS Strategies : Both Boc/Benzyl (Bzl) and Fmoc/tBu strategies have been employed in amyloid beta synthesis. For example, Boc/Bzl SPPS involves sequential coupling of protected amino acid fragments on a resin, with activation reagents such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) facilitating peptide bond formation at room temperature (23°C). The peptide chain is elongated by coupling smaller peptide fragments or individual amino acids stepwise, followed by deprotection and cleavage from the resin using strong acids like hydrogen fluoride or trifluoroacetic acid (TFA).

  • Fragment Coupling : A common approach is to synthesize peptide fragments separately and then couple them on resin. For example, sequences such as Boc-LMVG and Boc-S(Bzl)NK(Cl-Z)GAIIG are coupled sequentially to form longer fragments before final elongation.

  • Use of Oxidized Methionine and Co-solvents : Incorporation of oxidized methionine (Met sulfoxide) at position 35 has been shown to improve peptide solubility and reduce aggregation during synthesis. The use of dimethyl sulfoxide (DMSO) as a co-solvent in coupling reactions further enhances solubility and coupling efficiency.

  • Coupling Reagents and Conditions : Coupling typically uses reagents such as BOP, DIC (diisopropylcarbodiimide), and HOBt (1-hydroxybenzotriazole) in solvents like DMF (dimethylformamide), sometimes mixed with DMSO. Reaction times vary from 2 hours to several hours depending on the amino acid and resin loading.

  • Cleavage and Deprotection : The completed peptide chain is cleaved from the resin using TFA-based cocktails (e.g., TFA/m-cresol/thioanisole/water) or hydrogen fluoride, followed by precipitation in cold ether and lyophilization.

Disaggregation and Solubilization Protocols for Lyophilized Peptide Stocks

Post-synthesis, the lyophilized [Arg22] β-Amyloid (1-40) peptide requires careful disaggregation and solubilization to ensure reproducible aggregation behavior and biological activity.

  • Use of Trifluoroacetic Acid (TFA) and Hexafluoroisopropanol (HFIP) : A widely adopted protocol involves dissolving the lyophilized peptide in TFA, sonicating to disrupt pre-formed aggregates, then drying under nitrogen to form a thin peptide film. This film is subsequently dissolved in HFIP and incubated at 37°C to further disaggregate peptide assemblies. The peptide is dried again under nitrogen and vacuum to remove residual solvents.

  • Repeated HFIP Treatment : To ensure complete removal of TFA and to maximize disaggregation, the peptide film may be treated twice with HFIP, each time followed by drying. This step is critical for preparing monomeric peptide stocks that can be reliably used in aggregation studies.

  • Alkaline Treatment : After HFIP treatment, the peptide film can be dissolved in a dilute NaOH solution (e.g., 2 mM) to stabilize the monomeric form before dilution into physiological buffers such as phosphate-buffered saline (PBS).

  • Alternative Solvents and Additives : Dimethyl sulfoxide (DMSO) has been used in some protocols to enhance peptide solubility and reduce aggregation during preparation.

Purification and Characterization

  • High-Performance Liquid Chromatography (HPLC) : After cleavage from resin, crude peptides are purified by reverse-phase HPLC (RP-HPLC) to remove truncated sequences and side products such as benzylated peptides. Gel-filtration HPLC in HFIP can also be used to separate low molecular weight impurities.

  • Mass Spectrometry and Amino Acid Analysis : Final product purity (>90%) is confirmed by mass spectrometry (laser desorption MS) and amino acid sequencing (Edman degradation).

  • Yield and Purity : Typical crude yields after lyophilization are around 70-87%, with purity ranging from 70-90% before final purification.

Summary Table of Key Preparation Steps

Step Description Typical Conditions/Notes
Peptide Assembly SPPS on aminomethyl or PEG-PS resin using Boc/Bzl or Fmoc/tBu strategies BOP, DIC/HOBt coupling; DMF/DMSO solvents
Fragment Coupling Sequential coupling of peptide fragments or amino acids Multiple coupling cycles to ensure completeness
Cleavage & Deprotection Acid cleavage with TFA-based cocktails or hydrogen fluoride Followed by precipitation in cold ether and lyophilization
Disaggregation TFA dissolution + sonication, HFIP incubation, repeated drying under nitrogen and vacuum Ensures monomeric peptide stock
Solubilization Dissolution in dilute NaOH or PBS with/without DMSO Prepares peptide for aggregation assays
Purification RP-HPLC and gel-filtration HPLC to remove truncated peptides and side products Achieves >90% purity
Characterization Mass spectrometry, amino acid sequencing, UPLC Confirms identity and purity

Research Findings and Considerations

  • The presence of Arg at position 22 ([Arg22]) may require adjustments in coupling times and protecting groups to avoid side reactions, though specific published protocols for this variant are limited. The general SPPS strategies described above are adaptable for such substitutions.

  • Preparation protocols strongly influence the aggregation kinetics and polymorphism of β-Amyloid peptides, which in turn affect their biological activity and toxicity profiles. Thus, reproducible preparation is critical for experimental consistency.

  • Minimizing side reactions such as aspartimide formation and incomplete O-acylation is achieved by optimizing coupling conditions and using co-solvents like DMSO.

  • Sustainable peptide synthesis approaches have been developed to reduce chemical waste by up to 90%, which may be applied to β-Amyloid peptide preparation.

Q & A

Q. How can multi-omics integration elucidate the role of [Arg22] β-Amyloid (1-40) in Alzheimer’s disease pathways?

  • Methodology : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data from [Arg22] Aβ-expressing models. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify dysregulated networks. Cross-reference with human cohort data from public repositories (e.g., ADNI) .

Guidance for Methodological Rigor

  • Hypothesis Formulation : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .
  • Data Contradictions : Explicitly address inconsistencies in the "Discussion" section by comparing experimental conditions, model systems, and analytical techniques used in conflicting studies .
  • Reproducibility : Adhere to the CONSORT statement for reporting randomized trials and provide raw data in supplementary files .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.